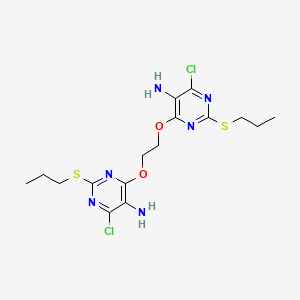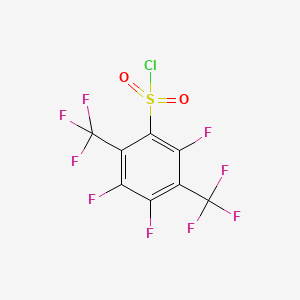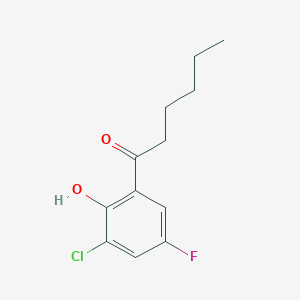
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one is an organic compound with a complex structure that includes a chloro, fluoro, and hydroxy-substituted phenyl ring attached to a hexanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a chloro-fluoro substituted benzene derivative reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 1-(3-Chloro-5-fluoro-2-oxophenyl)hexan-1-one or 1-(3-Chloro-5-fluoro-2-carboxyphenyl)hexan-1-one.
Reduction: Formation of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexanol.
Substitution: Formation of derivatives with substituted chloro or fluoro groups.
Aplicaciones Científicas De Investigación
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The hydroxy group may participate in hydrogen bonding, further influencing its interactions and effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloro-2-hydroxyphenyl)hexan-1-one
- 1-(3-Fluoro-2-hydroxyphenyl)hexan-1-one
- 1-(3-Chloro-5-fluoro-2-methoxyphenyl)hexan-1-one
Uniqueness
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one is unique due to the combination of chloro, fluoro, and hydroxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxy) groups can influence its reactivity and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
1644-57-1 |
|---|---|
Fórmula molecular |
C12H14ClFO2 |
Peso molecular |
244.69 g/mol |
Nombre IUPAC |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one |
InChI |
InChI=1S/C12H14ClFO2/c1-2-3-4-5-11(15)9-6-8(14)7-10(13)12(9)16/h6-7,16H,2-5H2,1H3 |
Clave InChI |
JNIVAYCOMPTKDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=C(C(=CC(=C1)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


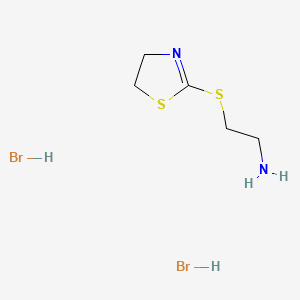
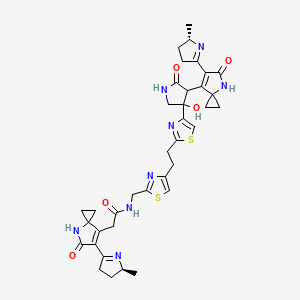
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
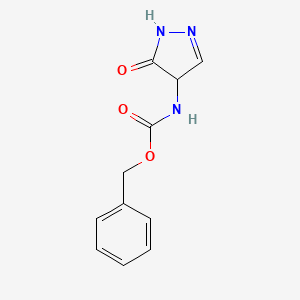

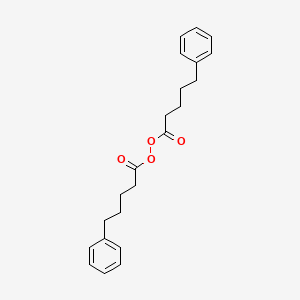

![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)

